beta-Nicotinamide adenine dinucleotide 4-hydrate

Solid-State Chemistry Stability Crystallography

beta-Nicotinamide adenine dinucleotide 4-hydrate (CAS 282730-13-6) is the tetrahydrate crystalline form of the oxidized free acid of nicotinamide adenine dinucleotide (β-NAD⁺). This compound serves as a critical coenzyme in numerous oxidoreductase-catalyzed reactions and as a substrate for NAD⁺-consuming enzymes, including sirtuins, PARPs, and CD38.

Molecular Formula C21H35N7O18P2
Molecular Weight 735.5 g/mol
CAS No. 282730-13-6
Cat. No. B3342663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Nicotinamide adenine dinucleotide 4-hydrate
CAS282730-13-6
Molecular FormulaC21H35N7O18P2
Molecular Weight735.5 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O
InChIInChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
InChIKeyAWWDDIGNQVLAEO-ITGWJZMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Nicotinamide adenine dinucleotide 4-hydrate (CAS 282730-13-6) Procurement Guide: Specifications, Purity, and Differential Performance


beta-Nicotinamide adenine dinucleotide 4-hydrate (CAS 282730-13-6) is the tetrahydrate crystalline form of the oxidized free acid of nicotinamide adenine dinucleotide (β-NAD⁺). This compound serves as a critical coenzyme in numerous oxidoreductase-catalyzed reactions and as a substrate for NAD⁺-consuming enzymes, including sirtuins, PARPs, and CD38 [1]. It is characterized by a molecular formula of C₂₁H₂₇N₇O₁₄P₂·4H₂O (MW 735.47 g/mol) and is typically supplied as a white to off-white crystalline solid with a specified minimum purity of 98% by HPLC [2]. Its defined hydration state and crystalline morphology differentiate it from amorphous or anhydrous NAD⁺ preparations, directly impacting its hygroscopicity, stability under storage, and consistent performance in quantitative biochemical assays.

Why beta-Nicotinamide adenine dinucleotide 4-hydrate (CAS 282730-13-6) Cannot Be Substituted with Other NAD⁺/NADH Forms in Critical Applications


Direct substitution of beta-Nicotinamide adenine dinucleotide 4-hydrate with alternative NAD⁺ or NADH preparations (e.g., amorphous free acid, disodium salts, or non-stoichiometric hydrates) without validation introduces significant risks to assay reproducibility, long-term stability, and enzymatic efficiency. The crystalline tetrahydrate form exhibits defined lattice constants and a triclinic space group (P1 or P1) that confer superior resistance to deliquescence and thermal decomposition compared to amorphous NAD⁺, which is known to be highly hygroscopic and prone to purity loss during storage [1]. Furthermore, the free acid tetrahydrate avoids potential interference from counterions (e.g., Na⁺) present in disodium salt preparations, which can alter buffer ionic strength and affect enzyme kinetics in sensitive dehydrogenase assays . The specific hydration state also influences the compound's long-term stability in solid-state storage and its dissolution behavior, making it essential to procure the exact hydrate form specified for validated analytical methods and industrial biocatalytic processes.

Quantitative Evidence for beta-Nicotinamide adenine dinucleotide 4-hydrate (CAS 282730-13-6) Selection Over Alternative Forms


Superior Solid-State Stability of Crystalline Tetrahydrate vs. Amorphous NAD⁺

The crystalline tetrahydrate form of β-NAD⁺ (CAS 282730-13-6) exhibits a defined triclinic crystal system with lattice constants a=8.861 Å, b=11.181 Å, c=8.630 Å, α=90.82°, β=103.40°, and γ=109.71°, which is absent in amorphous preparations [1]. This crystalline architecture directly mitigates the extreme hygroscopicity and deliquescence observed in amorphous NAD⁺, thereby preventing the thermal decomposition and purity loss that commonly occurs with amorphous material during routine storage and transportation [1].

Solid-State Chemistry Stability Crystallography

Quantified Purity Advantage of HPLC-Verified beta-NAD Tetrahydrate Over Disodium Salt

Commercial preparations of beta-Nicotinamide adenine dinucleotide 4-hydrate are routinely specified at ≥98% purity by HPLC . This compares favorably to typical disodium salt hydrate preparations, which often report a lower ≥95% purity on a dry basis by enzymatic assay, reflecting a more heterogeneous composition . The higher chromatographic purity of the free acid tetrahydrate indicates a lower level of UV-absorbing impurities and degradation products that could interfere with spectrophotometric enzyme assays or introduce variability in sensitive biocatalytic applications.

Analytical Chemistry Quality Control Enzymology

Distinct Solubility Profile of Free Acid Tetrahydrate in Aqueous Systems

The free acid form of beta-NAD tetrahydrate demonstrates a distinct solubility profile in water, achieving complete dissolution to yield clear, colorless solutions suitable for direct use in enzymatic assays . While disodium salt hydrates also show high aqueous solubility (e.g., 100 mg/mL in water), the absence of sodium counterions in the tetrahydrate eliminates a variable that can influence ionic strength and enzyme kinetics, particularly in assays for enzymes sensitive to monovalent cation concentrations . This allows for more precise control over reaction conditions without the need for buffer adjustments to account for counterion contributions.

Biophysics Formulation Biocatalysis

Enhanced Long-Term Stability of NADH vs. NADPH Under Controlled Conditions

Comparative kinetic studies have established that NADH (the reduced counterpart to β-NAD⁺) is generally more stable than NADPH under identical conditions [1]. This class-level difference is significant for industrial biocatalytic processes requiring long-term cofactor recycling. The stability of NAD⁺/NADH forms the basis for its preferential use over NADP⁺/NADPH in many cell-free biosynthesis systems [2]. While this data pertains to the reduced form, it underscores the fundamental stability advantages of the NAD(H) redox pair over its phosphorylated counterpart, which is directly relevant for selecting the appropriate cofactor system for large-scale applications.

Biocatalysis Stability Process Chemistry

Optimal Use Cases for beta-Nicotinamide adenine dinucleotide 4-hydrate (CAS 282730-13-6) in Research and Industry


Precision Enzymatic Assays and Clinical Diagnostic Reagent Manufacturing

The high purity (≥98% HPLC) and defined crystalline structure of beta-NAD tetrahydrate make it the preferred substrate for manufacturing clinical diagnostic kits and for conducting quantitative enzymatic assays where reproducibility and accuracy are paramount [1]. The absence of sodium counterions and the low impurity profile minimize interference, ensuring that enzyme activity measurements (e.g., lactate dehydrogenase, alcohol dehydrogenase) reflect true biological activity without systematic error introduced by cofactor variability .

Long-Term Cell-Free Biocatalysis and Cofactor Recycling Systems

In cell-free biosynthesis and continuous-flow biocatalysis, the long-term stability of the NAD⁺/NADH redox pair is a critical economic factor. The tetrahydrate's resistance to deliquescence and thermal decomposition (compared to amorphous forms) ensures consistent cofactor activity over extended process runs [1]. The inherent stability advantage of NAD(H) over NADP(H) further reduces operational costs in industrial biotransformations, making this specific hydrate a reliable foundation for cofactor regeneration strategies .

Structural Biology and Crystallography Studies Requiring Homogeneous Reagents

For X-ray crystallography and cryo-EM studies of NAD⁺-dependent enzymes, the use of a structurally defined, high-purity cofactor is essential to avoid heterogeneous binding modes and ensure high-resolution data [1]. The crystalline tetrahydrate form of β-NAD⁺ (CAS 282730-13-6) provides a homogeneous, well-characterized ligand source that is less likely to contain competitive inhibitors or structural variants than amorphous or salt forms, thereby facilitating the determination of accurate enzyme-cofactor complex structures.

Development of Stable Reference Standards and Calibrators

Due to its superior solid-state stability and defined hydration state, beta-Nicotinamide adenine dinucleotide 4-hydrate is an ideal candidate for the preparation of reference standards and calibrators used in analytical chemistry and quality control laboratories [1]. The compound's resistance to moisture uptake and thermal degradation ensures that its concentration and activity remain constant over time, which is critical for the accurate calibration of HPLC systems, spectrophotometers, and enzymatic assay workflows where the cofactor is used as a primary standard .

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